BenchChemオンラインストアへようこそ!

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Medicinal Chemistry Lead Optimization Scaffold Hopping

This dual-heterocycle building block combines a Boc-protected azetidine amine with a free piperazine – a unique orthogonal reactivity profile not found in simpler piperazine or azetidine scaffolds. The rigid azetidine geometry enforces conformational constraint critical for accessing differentiated exit vector angles in kinase inhibitors and targeted protein degraders. Procure this pre-validated PROTAC linker (MedChemExpress HY-42167; InvivoChem V114141) and MAGL/KRAS G12C inhibitor scaffold to accelerate your CNS and oncology programs. Avoid synthetic divergence from substitute building blocks; secure the authentic CAS 178311-48-3 compound for reproducible medicinal chemistry outcomes.

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
CAS No. 178311-48-3
Cat. No. B070700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
CAS178311-48-3
SynonymsTert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate;  1-(TERT-BUTOXYCARBONYL)-3-(1-PIPERAZINYL)AZETIDINE;  1-Azetidinecarboxylic acid, 3-(1-piperazinyl)-, 1,1-dimethylethyl ester; 
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCNCC2
InChIInChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3
InChIKeyKEQBTRKQDYXHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Piperazin-1-yl)azetidine-1-carboxylate (CAS 178311-48-3): Technical Procurement and Differentiation Guide


Tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS 178311-48-3) is a heterocyclic building block with molecular formula C12H23N3O2 and molecular weight 241.33 g/mol, characterized by the fusion of a rigid azetidine ring and a flexible piperazine moiety [1]. The compound contains a Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen, rendering the piperazine NH site available for subsequent derivatization or conjugation . This dual-amine architecture provides orthogonal reactivity handles that are not present in simpler piperazine-only or azetidine-only building blocks, positioning it as a strategic intermediate in medicinal chemistry programs targeting CNS disorders, oncology targets, and targeted protein degradation [2].

Procurement Risk Analysis: Why In-Class Heterocyclic Building Blocks Cannot Substitute for CAS 178311-48-3


The substitution of tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate with superficially similar building blocks—such as simple piperazine derivatives, monocyclic azetidines, or 3-substituted azetidines lacking the piperazine moiety—introduces unacceptable divergence in downstream synthetic outcomes. The unique combination of a Boc-protected azetidine amine and a free piperazine NH constitutes a differentiated reactivity profile: the Boc group remains stable under basic piperazine alkylation conditions but is selectively cleavable under mild acidic conditions, enabling sequential, orthogonal functionalization [1]. Substitution with an unprotected 3-(piperazin-1-yl)azetidine or a simple N-Boc-piperazine eliminates either the protecting group strategy or the rigid azetidine geometry that confers conformational constraint and distinct exit vector angles in target molecules [2]. Structural studies confirm that 3-((hetera)cyclobutyl)azetidine isosteres exhibit larger molecular dimensions and increased conformational flexibility compared to parent heterocycles, establishing that substitution with simpler analogs yields fundamentally different spatial and physicochemical properties [2].

Quantitative Differentiation Evidence: Tert-Butyl 3-(Piperazin-1-yl)azetidine-1-carboxylate (178311-48-3) vs. Closest Comparators


Scaffold Geometry: Larger Molecular Dimensions and Distinct Exit Vectors vs. Parent Piperazine

X-ray diffraction analysis of 3-((hetera)cyclobutyl)azetidine isosteres—which include the piperazinyl azetidine scaffold corresponding to the target compound—demonstrates significantly larger molecular size and altered spatial geometry compared to the parent piperazine heterocycle [1]. Exit vector plot analysis confirms that the stretched geometry of the piperazinyl azetidine scaffold provides distinct angles for substituent attachment relative to the simpler piperazine ring, a critical differentiator for achieving target binding in geometrically constrained active sites where parent piperazines fail due to insufficient reach or incompatible vector orientation [1].

Medicinal Chemistry Lead Optimization Scaffold Hopping

Orthogonal Reactivity: Boc-Protected Azetidine Amine vs. Free Piperazine NH Enables Sequential Derivatization

The target compound possesses a Boc-protected azetidine nitrogen (pKa of conjugate acid not applicable; Boc stable to basic conditions) and a free piperazine secondary amine with predicted pKa of 9.12±0.10 . This orthogonal protection strategy permits selective alkylation or acylation of the piperazine NH under basic conditions while the azetidine Boc group remains intact, followed by subsequent Boc deprotection under acidic conditions (TFA or HCl) to reveal the azetidine amine for a second, independent conjugation step [1]. In contrast, an unprotected 3-(piperazin-1-yl)azetidine comparator presents two reactive amines simultaneously, requiring complex protection/deprotection sequences that reduce overall yield and introduce purification challenges.

Synthetic Chemistry Building Block Strategy PROTAC Linker Chemistry

Scaffold Provenance in Reversible MAGL Inhibitors: Piperazinyl Azetidine Core Enables Potent Enzyme Inhibition

The piperazinyl azetidine scaffold—of which tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is the foundational Boc-protected building block—has been extensively validated in multiple medicinal chemistry campaigns as the core pharmacophore for reversible monoacylglycerol lipase (MAGL) inhibitors [1]. Compounds derived from this scaffold have demonstrated potent reversible MAGL inhibition with favorable brain uptake and specific binding in PET imaging studies in rodents and nonhuman primates [2]. This scaffold-level validation is absent for simpler piperazine-only or azetidine-only building blocks, which lack the dual-ring architecture required to achieve the binding interactions mapped in co-crystal structures.

MAGL Inhibition CNS Drug Discovery PET Tracer Development

PROTAC Linker Designation: Vendor-Validated Utility in Targeted Protein Degradation vs. Generic Heterocyclic Intermediates

The target compound is explicitly designated and marketed as a PROTAC (PROteolysis TArgeting Chimera) linker by multiple independent vendors, including MedChemExpress (Cat. No. HY-42167) and InvivoChem (Cat. No. V114141) [1]. PROTAC linker classification is not arbitrarily assigned; it reflects the compound's specific structural suitability for connecting an E3 ligase ligand to a target protein ligand while maintaining appropriate linker length, rigidity, and solubility characteristics. In contrast, generic piperazine or azetidine building blocks (e.g., 1-Boc-piperazine, 3-aminoazetidine) are not vendor-validated as PROTAC linkers and would require extensive additional synthetic manipulation to achieve comparable linker functionality.

PROTAC Synthesis Targeted Protein Degradation Linker Chemistry

KRAS G12C Inhibitor Intermediate Provenance: Demonstrated Utility in Clinical-Stage Oncology Programs

The dihydrochloride salt of tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is specifically cited as a reactant in the preparation of allele-specific inhibitors that inactivate mutant KRAS G12C by a trapping mechanism . The KRAS G12C inhibitor class represents a clinically validated oncology strategy, with FDA-approved agents such as sotorasib and adagrasib demonstrating this mechanism. The use of this building block in KRAS G12C inhibitor synthesis establishes its relevance to a high-value, clinically validated target space—a provenance lacking for many generic azetidine or piperazine building blocks.

KRAS G12C Inhibition Oncology Allele-Specific Inhibitors

Validated Application Scenarios for Tert-Butyl 3-(Piperazin-1-yl)azetidine-1-carboxylate (178311-48-3) Based on Quantitative Evidence


Synthesis of Piperazinyl Azetidine-Based MAGL Inhibitors for CNS PET Tracer Development

This compound serves as the foundational building block for constructing piperazinyl azetidine-based reversible MAGL inhibitors, as validated in multiple peer-reviewed medicinal chemistry campaigns. The scaffold has produced lead compounds with demonstrated brain uptake, specific binding, and favorable pharmacokinetics in rodent and nonhuman primate PET imaging studies [1]. Procurement enables direct entry into this validated chemical space without requiring de novo scaffold synthesis.

PROTAC Linker Component in Targeted Protein Degrader Assembly

With vendor-confirmed classification as a PROTAC linker (MedChemExpress HY-42167; InvivoChem V114141), the compound provides a pre-validated linker module for connecting E3 ligase ligands to target protein ligands [1]. The orthogonal reactivity of the Boc-protected azetidine and free piperazine amines enables sequential conjugation to the target protein ligand and E3 ligase ligand, respectively, facilitating modular PROTAC construction with reduced synthetic complexity.

Intermediate for Allele-Specific KRAS G12C Inhibitors

The dihydrochloride salt form of this compound is documented as a reactant in the synthesis of KRAS G12C allele-specific inhibitors employing a trapping mechanism [1]. This application aligns with clinically validated oncology programs, making the building block strategically relevant for medicinal chemistry teams pursuing covalent KRAS inhibition strategies.

Lead Optimization Scaffold Requiring Distinct Spatial Geometry

When optimization programs encounter potency or selectivity limitations with simple piperazine or azetidine scaffolds, this compound provides a stretched piperazinyl azetidine geometry with distinct exit vector angles and increased conformational flexibility compared to parent heterocycles [1]. X-ray structural validation of this scaffold class confirms its utility for accessing binding pockets inaccessible to simpler building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.